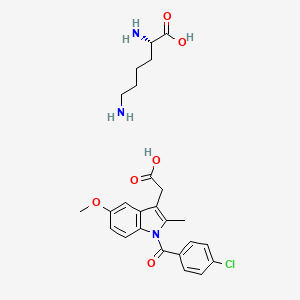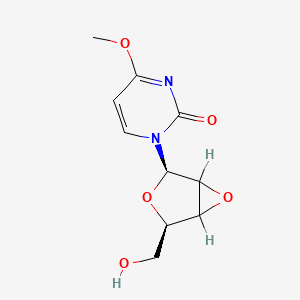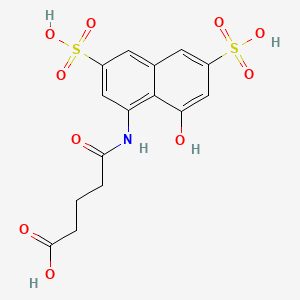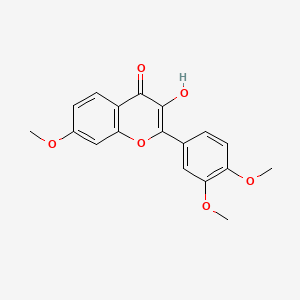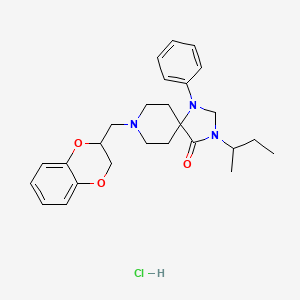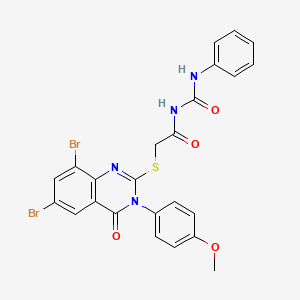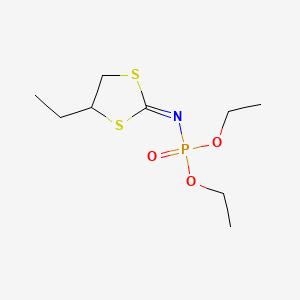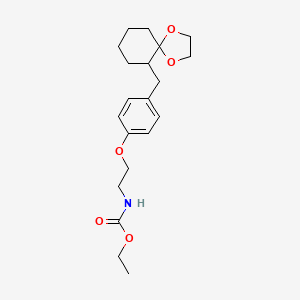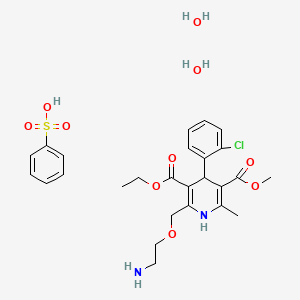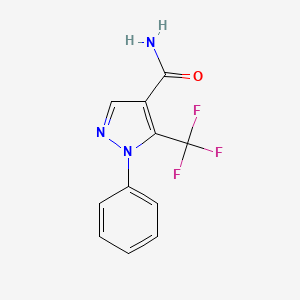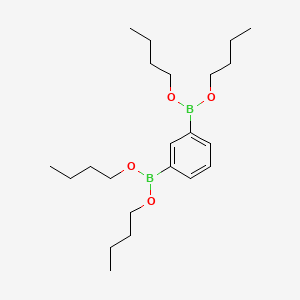
Tetrabutyl benzene-1,3-diylbisboronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 115631 is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 115631 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The exact synthetic route can vary, but it generally includes steps such as condensation reactions, cyclization, and purification processes. Reaction conditions such as temperature, pH, and the use of catalysts are optimized to achieve the desired outcome.
Industrial Production Methods
In an industrial setting, the production of NSC 115631 is scaled up using large reactors and continuous flow processes. This allows for the efficient production of the compound in large quantities. The industrial methods often involve the use of automated systems to monitor and control the reaction parameters, ensuring consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
NSC 115631 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions involving NSC 115631 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of NSC 115631 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of products depending on the substituents involved.
Scientific Research Applications
NSC 115631 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: NSC 115631 is investigated for its potential use in treating various diseases and conditions.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of NSC 115631 involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways. These interactions can lead to various physiological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
NSC 115631 can be compared to other similar compounds based on its chemical structure and properties. Some similar compounds include:
NSC 115632: A closely related compound with similar chemical properties but different biological activity.
NSC 115633: Another related compound that shares some structural features with NSC 115631 but has distinct applications.
Properties
CAS No. |
7330-44-1 |
|---|---|
Molecular Formula |
C22H40B2O4 |
Molecular Weight |
390.2 g/mol |
IUPAC Name |
dibutoxy-(3-dibutoxyboranylphenyl)borane |
InChI |
InChI=1S/C22H40B2O4/c1-5-9-16-25-23(26-17-10-6-2)21-14-13-15-22(20-21)24(27-18-11-7-3)28-19-12-8-4/h13-15,20H,5-12,16-19H2,1-4H3 |
InChI Key |
MYKBPIMMYBFEJM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)B(OCCCC)OCCCC)(OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


